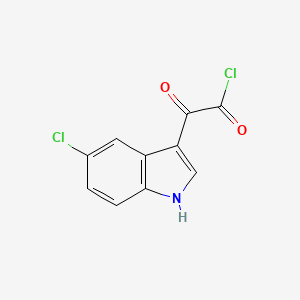
2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride typically involves the chlorination of 5-chloroindole followed by acylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. Industrial production methods may involve large-scale chlorination and acylation processes under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: This compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride include:
- 2-(5-chloro-1H-indol-3-yl)ethylamine hydrochloride
- 5-Fluorotryptamine hydrochloride
- 5-Methoxytryptamine
Compared to these compounds, this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H5Cl2NO2 |
|---|---|
Poids moléculaire |
242.05 g/mol |
Nom IUPAC |
2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C10H5Cl2NO2/c11-5-1-2-8-6(3-5)7(4-13-8)9(14)10(12)15/h1-4,13H |
Clé InChI |
GRNSNOSVGJPSHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=CN2)C(=O)C(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
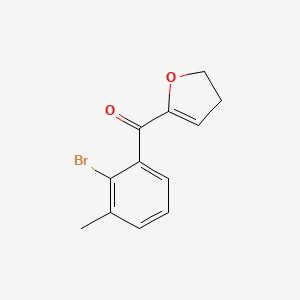
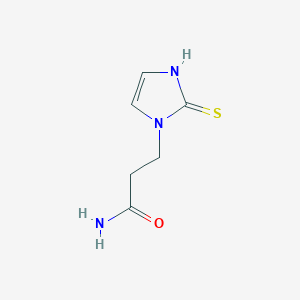
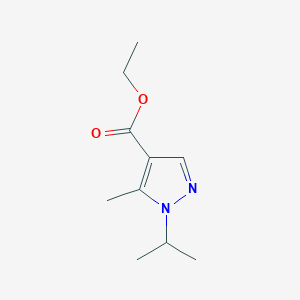

![2-[(2,6-Dichloropyridin-3-yl)oxy]propanoyl chloride](/img/structure/B8614025.png)
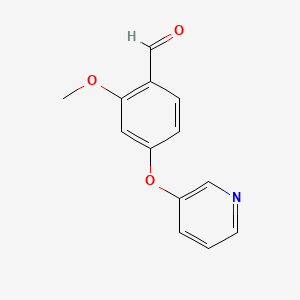
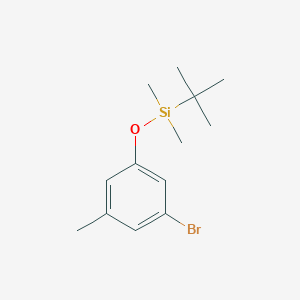
![2-[2-(4-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanol](/img/structure/B8614034.png)
![4-[amino(phenyl)methyl]oxan-4-ol](/img/structure/B8614051.png)
![Methyl 1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate](/img/structure/B8614056.png)
![1-[4-Fluoro-3-[(methylsulfonyl)amino]phenyl]ethanone](/img/structure/B8614057.png)
![8-Bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B8614058.png)
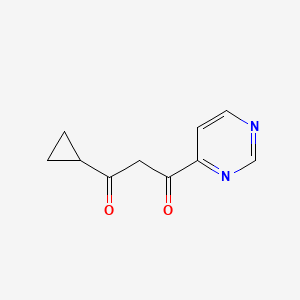
![1-[4-(3-Piperidin-1-ylpropoxy)phenyl]ethanone](/img/structure/B8614083.png)
